Methyl 2-(3-fluoro-4-nitrophenyl)acetate
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Overview
Description
Methyl 2-(3-fluoro-4-nitrophenyl)acetate is an organic compound with the molecular formula C9H8FNO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-fluoro-4-nitrophenyl)acetate can be synthesized through several methods. One common route involves the esterification of 3-fluoro-4-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoro-4-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Sodium hydroxide or hydrochloric acid, water, heat.
Major Products
Reduction: 2-(3-fluoro-4-aminophenyl)acetic acid.
Substitution: Various substituted phenylacetic acid derivatives.
Hydrolysis: 3-fluoro-4-nitrophenylacetic acid.
Scientific Research Applications
Methyl 2-(3-fluoro-4-nitrophenyl)acetate is used in scientific research for several purposes:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of biological molecules.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-fluoro-4-nitrophenyl)acetate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to yield desired products. In biological systems, its effects are determined by the nature of the functional groups present and their interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluoro-3-nitrophenyl)acetate
- Methyl 2-(3-chloro-4-nitrophenyl)acetate
- Methyl 2-(3-bromo-4-nitrophenyl)acetate
Uniqueness
Methyl 2-(3-fluoro-4-nitrophenyl)acetate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.
Properties
IUPAC Name |
methyl 2-(3-fluoro-4-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUXLCCTIXFRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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